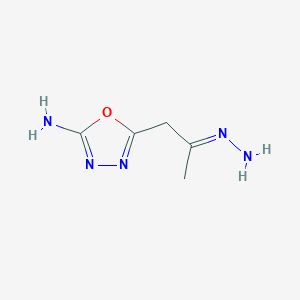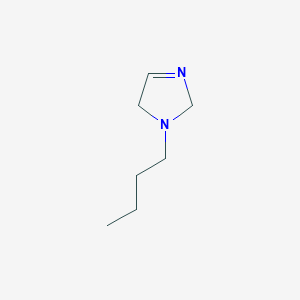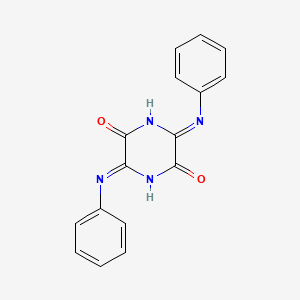
3,6-Bis(phenylamino)pyrazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(phenylamino)pyrazine-2,5-dione is a heterocyclic compound with significant interest in various fields of chemistry and biology This compound features a pyrazine ring substituted with phenylamino groups at positions 3 and 6, and carbonyl groups at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(phenylamino)pyrazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-diaminopyrazine-2,5-dione with aniline under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of aniline replace the hydrogen atoms on the pyrazine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(phenylamino)pyrazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(phenylamino)pyrazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of organic materials and dyes.
Wirkmechanismus
The mechanism of action of 3,6-Bis(phenylamino)pyrazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA, also exhibits diverse biological activities.
Phenazine: Exhibits antimicrobial and antitumor properties.
Uniqueness
3,6-Bis(phenylamino)pyrazine-2,5-dione is unique due to its specific substitution pattern and the presence of both phenylamino and carbonyl groups on the pyrazine ring
Eigenschaften
CAS-Nummer |
7670-72-6 |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3,6-bis(phenylimino)piperazine-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c21-15-13(17-11-7-3-1-4-8-11)19-16(22)14(20-15)18-12-9-5-2-6-10-12/h1-10H,(H,17,19,22)(H,18,20,21) |
InChI-Schlüssel |
CKCQAPYYYGWGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C(=O)NC(=NC3=CC=CC=C3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
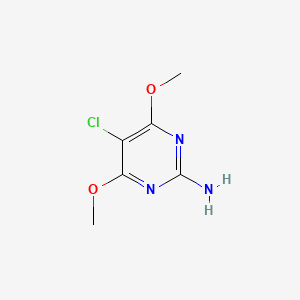
![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
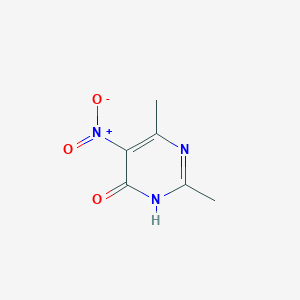
![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
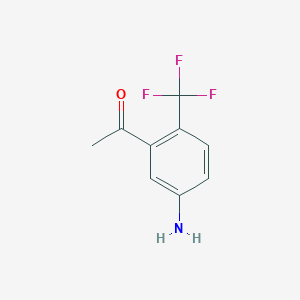
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
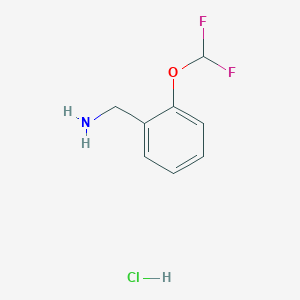
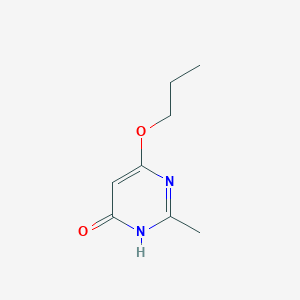
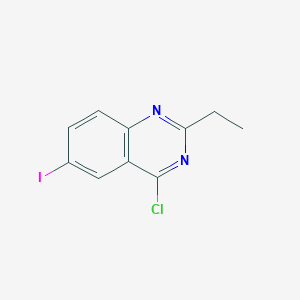
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
